n,n-Bis(2-chloroethyl)-2-methoxyaniline
Description
N,N-Bis(2-chloroethyl)-2-methoxyaniline is a nitrogen mustard derivative characterized by two 2-chloroethyl groups attached to the nitrogen atom of a 2-methoxyaniline core. This structure confers alkylating properties, enabling the compound to interact with DNA and proteins, a feature shared with chemotherapeutic and cytotoxic agents. The methoxy group at the ortho position of the aromatic ring may influence solubility, metabolic stability, and target specificity compared to non-methoxy-substituted analogs .
Properties
CAS No. |
1207-00-7 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methoxyaniline |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-11-5-3-2-4-10(11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
JHEGFJPJFFDLIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CCCl)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitrogen Mustard Agents (Alkylating Agents)
Example Compound : HN1 (N,N-Bis(2-chloroethyl)ethylamine)
- Structural Differences : HN1 replaces the methoxyaniline moiety with an ethylamine group.
- Functional Impact: Toxicity: HN1 is a vesicant and chemical warfare agent, inducing severe tissue damage via DNA crosslinking .
- Regulatory Status : HN1 is classified as a Schedule 1 chemical under the Chemical Weapons Convention, whereas the regulatory status of N,N-Bis(2-chloroethyl)-2-methoxyaniline remains less defined, though its structural similarity suggests stringent handling requirements .
Table 1: Comparison with Nitrogen Mustards
Bis(2-chloroethyl)amine Derivatives
Example Compound : Carboxyphosphamide (2-Carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate)
- Structural Differences : Carboxyphosphamide incorporates a phosphorodiamidate group and a carboxyethyl chain.
- Functional Impact :
- Metabolism : Carboxyphosphamide is a cyclophosphamide metabolite with reduced toxicity due to its charged carboxyl group, which limits cellular uptake. In contrast, this compound lacks this modification, likely retaining higher membrane permeability and cytotoxicity .
- Therapeutic Utility : Carboxyphosphamide exhibits minimal antitumor activity, while the target compound’s uncharged structure may preserve alkylating efficacy .
Table 2: Comparison with Bis(2-chloroethyl)amine Derivatives
Methoxy-Substituted Aniline Derivatives
Example Compound : N,N-Bis(2-hydroxyethyl)-3-chloroaniline
- Structural Differences : Hydroxyethyl groups replace chloroethyl substituents, and the methoxy group is absent.
- The methoxy group in the target compound may enhance aromatic ring stability and modulate interaction with biological targets .
Example Compound : N,N-Bis(2-chloroethyl)-2,3-dimethoxybenzenamine
- Structural Differences : An additional methoxy group at the 3-position.
- Toxicity Profile: Both compounds are classified as "aniline mustards," but the dimethoxy variant’s safety data sheet (SDS) emphasizes stricter handling protocols due to higher reactivity .
Table 3: Comparison with Methoxy-Substituted Anilines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
